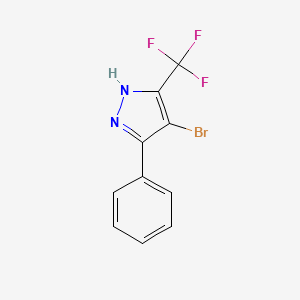

4-Bromo-5-phenyl-3-(trifluoromethyl)pyrazole

Vue d'ensemble

Description

4-Bromo-5-phenyl-3-(trifluoromethyl)pyrazole is a useful research compound. Its molecular formula is C10H6BrF3N2 and its molecular weight is 291.07 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Tautomerism and Structural Analysis

The study of tautomerism in 4-bromo substituted 1H-pyrazoles, including derivatives of 4-bromo-5-phenyl-3-(trifluoromethyl)pyrazole, has been explored. Using techniques like multinuclear magnetic resonance spectroscopy and X-ray crystallography, researchers have investigated the predominant tautomers in both solid state and solution, providing insights into the structural dynamics of these compounds (Trofimenko et al., 2007).

Reactivity and Functionalization

The reactivity of trifluoromethyl-substituted pyrazoles, including this compound, has been explored for regioflexible conversion into various isomers and congeners. The study demonstrates the selective functionalization of these compounds based on the choice of reagents, leading to diverse chemical structures (Schlosser et al., 2002).

Copper-Catalyzed Synthesis

Research into the copper-catalyzed synthesis of 4-trifluoromethyl pyrazoles, a category which includes this compound, has been conducted. This study highlights a method for the preparation of these compounds under mild conditions, offering a pathway for efficient and regioselective synthesis (Lu et al., 2019).

Bioactivity and Antibacterial Properties

Investigations into the bioactivity of 5-phenyl-3-(trifluoromethyl)-1H-pyrazole analogs, related to this compound, have been carried out. This includes the synthesis and evaluation of these compounds for antibacterial properties against various bacterial strains, offering potential applications in antimicrobial therapies (Leelakumar et al., 2022).

Synthesis and Evaluation of Antiproliferative Agents

Studies on the synthesis of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, including compounds similar to this compound, have been conducted to evaluate their potential as antiproliferative agents. This research particularly focuses on their effects on various cancer cell lines, indicating the potential of these compounds in cancer therapy (Ananda et al., 2017).

Orientations Futures

Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the future directions of “4-Bromo-5-phenyl-3-(trifluoromethyl)pyrazole” could be in the field of drug discovery and medicinal chemistry.

Mécanisme D'action

Target of Action

Pyrazoles, the core structure of this compound, are known to interact with various biological targets, influencing their reactivity and biological activities .

Mode of Action

It’s known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets . This compound might inhibit oxidative phosphorylation and ATP exchange reactions .

Biochemical Pathways

Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Pharmacokinetics

The trifluoromethyl group is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity , which could influence the compound’s bioavailability.

Result of Action

It’s reported to inhibit energy-dependent and independent calcium uptake .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-5-phenyl-3-(trifluoromethyl)pyrazole. Factors such as the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Analyse Biochimique

Biochemical Properties

4-Bromo-5-phenyl-3-(trifluoromethyl)pyrazole plays a significant role in biochemical reactions, particularly in the inhibition of oxidative phosphorylation and ATP exchange reactions . It interacts with enzymes such as acetylcholinesterase, where it has been shown to reduce the enzyme’s activity, impacting normal nerve impulse transmission . Additionally, this compound has been tested for mutagenicity using the L-arabinose forward mutation assay of Salmonella typhimurium .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways and gene expression. For instance, it has been reported to inhibit the oxidative phosphorylation process, which is crucial for cellular energy production . This inhibition can lead to alterations in cellular metabolism and overall cell viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits enzymes such as acetylcholinesterase, leading to a decrease in acetylcholine hydrolysis . This inhibition affects neurotransmission and can result in significant physiological changes. Additionally, the compound’s interaction with oxidative phosphorylation pathways suggests a potential mechanism involving the disruption of mitochondrial function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of oxidative phosphorylation and ATP exchange reactions . These long-term effects can result in altered cellular metabolism and reduced cell viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. For example, high doses of this compound have been associated with neurotoxic effects, including impaired nerve impulse transmission and behavioral changes . These findings highlight the importance of dosage considerations in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic fate. The compound’s impact on oxidative phosphorylation suggests its involvement in mitochondrial metabolic pathways . Additionally, its interaction with acetylcholinesterase indicates a role in neurotransmitter metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s localization and accumulation can affect its overall activity and function. For instance, its ability to inhibit oxidative phosphorylation suggests that it may accumulate in mitochondria, where this process occurs .

Subcellular Localization

The subcellular localization of this compound is crucial for understanding its activity and function. The compound’s targeting signals and post-translational modifications may direct it to specific cellular compartments or organelles. Its involvement in oxidative phosphorylation and acetylcholinesterase inhibition suggests potential localization in mitochondria and synaptic regions, respectively .

Propriétés

IUPAC Name |

4-bromo-3-phenyl-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3N2/c11-7-8(6-4-2-1-3-5-6)15-16-9(7)10(12,13)14/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKUMDOWKMRFPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371359 | |

| Record name | 4-bromo-5-phenyl-3-(trifluoromethyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230295-07-5 | |

| Record name | 4-Bromo-3-phenyl-5-(trifluoromethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230295-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-5-phenyl-3-(trifluoromethyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 230295-07-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1270745.png)